molecular formula C11H7N3O2S B1633298 5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole

5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1633298
M. Wt: 245.26 g/mol
InChI Key: HMNHLRCFIFTELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains both a benzimidazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the nitration of 2-(2-thienyl)-1H-benzimidazole. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 5-Amino-2-(2-thienyl)-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.

    Biological Research: It serves as a probe for studying enzyme mechanisms and interactions due to its unique structural features.

    Industrial Applications: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to specific molecular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-thiophenecarboxaldehyde: Another nitro-substituted thiophene derivative with similar electronic properties.

    2-(2-Thienyl)-1H-benzimidazole: The parent compound without the nitro group, used for comparison in structure-activity relationship studies.

    5-Nitrobenzimidazole: A simpler nitro-substituted benzimidazole used in various chemical and biological studies.

Uniqueness

5-Nitro-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new materials and therapeutic agents.

Properties

IUPAC Name

6-nitro-2-thiophen-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHLRCFIFTELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903551
Record name NoName_4236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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